molecular formula C15H21NO4 B2795341 3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide CAS No. 2391031-78-8

3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide

Cat. No.: B2795341
CAS No.: 2391031-78-8
M. Wt: 279.336
InChI Key: XQKMNDCEVLANTL-UHFFFAOYSA-N
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Description

3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide, also known as FMDB, is a novel compound with potential applications in scientific research. It belongs to the class of benzamide derivatives and has been synthesized through a multi-step process involving several chemical reactions.

Mechanism of Action

The mechanism of action of 3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide involves its ability to bind to the active site of acetylcholinesterase and inhibit its activity. This inhibition leads to an increase in the levels of acetylcholine, which can enhance cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have beneficial effects on cognitive function in animal studies. It has been found to improve memory and learning in rats and mice. In addition, it has been shown to have antioxidant properties, which can protect against oxidative damage in the brain.

Advantages and Limitations for Lab Experiments

3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high binding affinity for acetylcholinesterase. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of 3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide in scientific research. One potential application is in the treatment of Alzheimer's disease, as acetylcholinesterase inhibitors have been shown to improve cognitive function in patients with this condition. In addition, this compound may have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of 3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide involves the reaction of 3,4-dimethoxybenzaldehyde with butylamine to form N-(4-methoxybutyl)-3,4-dimethoxybenzamide. This is followed by the reaction of the resulting compound with methyl iodide to form N-(4-methoxybutyl)-N-methyl-3,4-dimethoxybenzamide. Finally, the compound is treated with hydroxylamine hydrochloride to form this compound.

Scientific Research Applications

3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide has been shown to have potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the breakdown of acetylcholine in the nervous system. This inhibition can lead to an increase in the levels of acetylcholine, which can have beneficial effects on cognitive function.

Properties

IUPAC Name

3-formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11-8-12(10-17)14(18)13(9-11)15(19)16(2)6-4-5-7-20-3/h8-10,18H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKMNDCEVLANTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)N(C)CCCCOC)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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